![molecular formula C6H12ClNO2 B1139219 Vigabatrin Hydrochloride CAS No. 1391054-02-6](/img/structure/B1139219.png)
Vigabatrin Hydrochloride
概要
説明
Vigabatrin, also known by the brand names Sabril and Vigadrone, is an antiepileptic or anticonvulsant drug . It is thought to work by stabilizing the electrical activity in your brain and calming it . This is achieved by increasing the amount of an inhibitory neurotransmitter called GABA (gamma aminobutyric acid) in your central nervous system . Vigabatrin does this by blocking the action of an enzyme called GABA-T (GABA-transaminase), which helps to break down GABA when it is not needed .
Synthesis Analysis
The synthesis of Vigabatrin involves the reaction of 5-vinyl-2-pyrrolidone with potassium hydroxide at room temperature, followed by heating at 60°C for 16 hours . Another method involves the reaction of 4-aminohex-5-enoic acid with trichloroacetonitrile .
Molecular Structure Analysis
Vigabatrin has a molecular formula of C6H11NO2 . The crystal structure of Vigabatrin belongs to space group Fdd2 with cell dimensions of a= 16.471(2), b= 22.717(3) and c= 7.2027(7)Å . There is an intramolecular cation-π interaction between vinyl and ammonium groups .
Chemical Reactions Analysis
Vigabatrin is a γ-aminobutyric acid metabolism inhibitor . It works by decreasing abnormal electrical activity in the brain . It inhibits the GABA-degrading enzyme i.e. GABA transaminase, thereby increasing the GABA concentrations in the brain .
Physical And Chemical Properties Analysis
Vigabatrin has a molar mass of 129.16 and a melting point of 209°C . It is freely soluble in water, slightly soluble in methanol, and practically insoluble in methylene chloride .
科学的研究の応用
Treatment of Epilepsy
Vigabatrin Hydrochloride is widely used in the treatment of epilepsy . It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, which is responsible for GABA degradation . This makes it effective in controlling seizures.
2. Treatment of Infantile Epileptic Spasms Syndrome (IESS) Vigabatrin has been found to be effective in treating Infantile Epileptic Spasms Syndrome (IESS) . This is a specific type of epilepsy that affects infants.
Biochemical Research
Vigabatrin is used in biochemical research to study its effects on various parameters in plasma, liver, and kidney . It has been found to cause changes in hematological and biochemical parameters in these organs .
Pharmacokinetic Studies
Vigabatrin is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . This helps in determining the dosage and frequency of administration of the drug.
Toxicological Studies
Vigabatrin is used in toxicological studies to understand its potential adverse effects on living systems . This is important for assessing the safety of the drug.
Neuropharmacology
Vigabatrin is used in neuropharmacology to study its effects on the nervous system . It helps in understanding how the drug interacts with the nervous system to produce its therapeutic effects.
作用機序
Target of Action
Vigabatrin primarily targets gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is the enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
Vigabatrin works by irreversibly inhibiting GABA-T , thereby increasing the levels of circulating GABA . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by Vigabatrin is the GABAergic pathway . By inhibiting GABA-T, Vigabatrin prevents the breakdown of GABA, leading to an increase in GABA concentrations in the brain . This results in enhanced inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation .
Pharmacokinetics
Vigabatrin is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . The elimination half-life of Vigabatrin is 5–8 hours in young adults and 12–13 hours in the elderly . Despite its short half-life and relatively low concentration in cerebrospinal fluid, Vigabatrin can increase GABA concentration in the brain for more than a week after a single dose in humans .
Result of Action
The primary result of Vigabatrin’s action is a significant and persistent decrease in seizure activity . By increasing GABA concentrations in the brain, Vigabatrin enhances the inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation . It’s important to note that vigabatrin is generally used only in cases of treatment-resistant epilepsy due to the risk of permanent vision loss .
Action Environment
The efficacy and stability of Vigabatrin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and the presence of other medications . Furthermore, the risk of vision loss associated with Vigabatrin use necessitates careful monitoring of patients, particularly those with pre-existing ophthalmic conditions .
Safety and Hazards
Vigabatrin can cause serious side effects, including permanent vision loss . It can also cause magnetic resonance imaging (MRI) changes in babies with infantile spasms and increase the risk of suicidal thoughts or actions . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eye .
将来の方向性
Vigabatrin was first approved for marketing under the brand name Sabril by the US Food and Drug Administration (FDA) in 2009 . Since then, several generic versions of the drug have come to market, including one sold under the brand name Vigadrone . The future of Vigabatrin will likely continue to be explored in clinical studies and trials .
特性
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vigabatrin Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。